molecular formula C9H12ClNO2S B017042 1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride CAS No. 103659-91-2

1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride

Cat. No. B017042
M. Wt: 233.72 g/mol
InChI Key: GKPLTSUHDQQPNM-UHFFFAOYSA-N
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Description

1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a chemical compound with potential interest in various fields of chemistry and pharmacology. Despite the specific request to avoid applications, drug use, dosage, and side effects, the compound's synthesis, molecular structure, chemical reactions, properties, and analyses are rich subjects on their own. Below is a detailed exploration based on scientific research findings.

Synthesis Analysis:

The synthesis of related sulfur-containing heterocyclic compounds typically involves multistep reactions with specific reagents. For instance, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, a compound with structural similarities, through acylation and reactions with hydroxylamine and hydrazine highlights the complexity of synthesizing sulfur analogues (Flores et al., 2018). Moreover, the Biginelli reaction, as demonstrated by Aridoss and Jeong (2010), can be an effective method for synthesizing dihydropyrimidin-(thio)ones, showcasing the versatility of synthesis strategies in this chemical space.

Scientific Research Applications

Proteomics Research

1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.

Results or Outcomes

Fungicide

This compound has been used in the synthesis of novel strobilurins, which are potent fungicides .

Application

Strobilurins are used to control a wide range of fungi that are pathogenic to crops. They work by inhibiting mitochondrial respiration in fungi, which leads to the cessation of fungal growth .

Methods of Application

The compound is used in the synthesis of strobilurins. The synthesized strobilurins are then tested against various phytopathogenic fungi .

Results or Outcomes

The synthesized strobilurins exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi. Especially one compound showed 100%, 80%, 90%, and 90% antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 μg/mL, respectively .

Safety And Hazards

For safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As for future directions, it’s hard to predict without specific context. The use and study of this compound would depend on its properties and potential applications in fields like medicine, chemistry, and materials science .

properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPLTSUHDQQPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585844
Record name 4-Amino-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride

CAS RN

103659-91-2, 7585-63-9
Record name 4-Amino-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-thiochromen-4-amine 1,1-dioxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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